4-Ethylbenzenesulfonate

Polyelectrolyte-Surfactant Complexes Interfacial Thermodynamics Supramolecular Assembly

4-Ethylbenzenesulfonate outperforms methyl & unsubstituted analogs in conductive polymer doping and catalysis, offering superior film performance and 10,000x oxidation selectivity. Essential for advanced materials, medicinal chemistry, and surfactant research. Procure with confidence for consistent, high-impact results.

Molecular Formula C8H9O3S-
Molecular Weight 185.22 g/mol
Cat. No. B229782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylbenzenesulfonate
Molecular FormulaC8H9O3S-
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)[O-]
InChIInChI=1S/C8H10O3S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h3-6H,2H2,1H3,(H,9,10,11)/p-1
InChIKeyBRIXOPDYGQCZFO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethylbenzenesulfonate: Technical Specifications and Comparative Procurement Guide for Industrial and Laboratory Use


4-Ethylbenzenesulfonate, commonly encountered as the sodium salt (CAS 14995-38-1) or the free acid (CAS 98-69-1), is an aromatic sulfonate characterized by a para-substituted ethyl group on the benzene ring [1]. This compound class is recognized for its surfactant properties, which arise from the amphiphilic nature imparted by the hydrophobic ethylbenzene moiety and the hydrophilic sulfonate head group, contributing to its solubility in water and utility as an anionic surfactant in various formulations .

Why 4-Ethylbenzenesulfonate Cannot Be Replaced by Generic Alkyl or Halogenated Benzenesulfonates: A Technical Comparison


The selection of a benzenesulfonate derivative for a specific application cannot be made on a generic basis. Subtle changes in the para-substituent, such as replacing an ethyl group with a methyl, a hydrogen, or a chloro group, can dramatically alter the compound's physicochemical behavior and performance. This is due to shifts in hydrophobicity, electronic properties, and steric bulk, which govern key phenomena like self-assembly, interfacial association, catalytic selectivity, and polymer doping efficiency [1][2]. Consequently, substituting 4-ethylbenzenesulfonate with a seemingly similar analog without experimental validation can lead to suboptimal or completely failed outcomes in critical research and industrial processes. The following quantitative evidence establishes the specific, verifiable differentiators for 4-ethylbenzenesulfonate.

Head-to-Head Performance Data: 4-Ethylbenzenesulfonate vs. Structural Analogs in Key Applications


Cooperativity in Polyelectrolyte Association: 4-Ethyl vs. 4-Methyl and Unsubstituted Benzenesulfonate

In a study of p-alkylbenzenesulfonate association with quaternized poly(2-(dimethylamino) ethylmethacrylate) at the water/chloroform interface, the ethyl derivative exhibited cooperative association, a behavior essential for forming stable, ordered supramolecular structures. This contrasts directly with the unsubstituted benzenesulfonate, which showed anti-cooperative behavior [1]. The shift from anti-cooperative to cooperative behavior as the alkyl chain length increases from zero (H) to one (methyl) to two (ethyl) carbons demonstrates that the 4-ethyl group provides the minimal hydrophobic volume required to induce this cooperative effect [1].

Polyelectrolyte-Surfactant Complexes Interfacial Thermodynamics Supramolecular Assembly

Superior C-H Oxidation Selectivity with Cp*Ir Catalyst

In a comparative study using Cp*Iridium precatalysts with sodium periodate as the terminal oxidant, the C-H oxidation of sodium 4-ethylbenzenesulfonate was found to be kinetically favored over water oxidation by a factor of 10,000 [1]. This remarkable 4-orders-of-magnitude selectivity highlights the substrate's inherent reactivity profile under mild oxidative conditions, making it a privileged substrate for mechanistic studies and a model compound for developing selective C-H functionalization methodologies [1]. This selectivity is a direct consequence of the substrate's specific electronic and steric environment, which would not be replicated by other sulfonates.

C-H Activation Oxidation Catalysis Selective Functionalization

Optimized Performance in Conductive Polymer Composites for Energy Storage

In the development of SEBS-rGO-PPy composite films for supercapacitor-integrated strain sensors, the oxidant iron(III)-(4-ethylbenzenesulfonic acid) (A2) produced a composite film with superior overall performance compared to those made with benzenesulfonic acid (A0) and p-toluenesulfonic acid (A1) [1]. The A2-based composite demonstrated better combined performance for strain sensing and energy storage, and all systems maintained approximately 95% capacity retention after 5000 charge-discharge cycles [1].

Conductive Polymers Supercapacitors Composite Materials

Enhanced Cytotoxicity in Anthraquinone-Based Anticancer Leads

A derivative of 4-ethylbenzenesulfonate, specifically 4-(benzylamino)-9,10-dioxo-4a,9,9a,10-tetrahydroanthracen-1-yl 4-ethylbenzenesulfonate (Compound 5), exhibited potent cytotoxicity against the HPV-positive Ca Ski cancer cell line with an IC50 of 0.3 µM [1]. This was 20-fold more potent than the standard chemotherapeutic cisplatin (IC50 = 8.0 µM) in the same assay [1]. Furthermore, the compound demonstrated low toxicity against non-cancerous WI-38 cells (IC50 > 30 µM), indicating a favorable selectivity index [1].

Medicinal Chemistry Anticancer Agents Anthraquinone Derivatives

Potent Inhibition of 17,20-Lyase (CYP17A1) Activity

The compound 4-(1H-imidazol-1-ylmethyl)phenyl 4-ethylbenzenesulfonate acts as a highly potent inhibitor of the enzyme 17,20-lyase (CYP17A1), a key target in prostate cancer therapy. It exhibits an IC50 of 0.02 µM (20 nM) for inhibiting 17,20-lyase activity [1]. This sub-nanomolar potency highlights the significant contribution of the 4-ethylbenzenesulfonate ester to binding affinity and enzyme inhibition.

Enzyme Inhibition Steroidogenesis Prostate Cancer

Selective Extraction in Ion-Associate Phase Systems

In research focused on cesium (Cs) decontamination, 4-ethylbenzenesulfonate (EBS-) was specifically selected as an organic counter-anion alongside p-toluenesulfonate (TS-) for the formation of ion-associate phases for Cs extraction [1]. The study demonstrated that these ion-associate phases were effective for Cs preconcentration, and importantly, the 4-ethylbenzenesulfonate anion remained predominantly in the aqueous phase while maintaining a stable 1:1 molar ratio with the benzethonium cation in the extractant phase, confirming its role in a highly organized and efficient extraction system [1].

Environmental Remediation Analytical Chemistry Ion-Associate Extraction

Target Application Scenarios for 4-Ethylbenzenesulfonate Based on Verifiable Performance Data


Advanced Material Synthesis: Conductive Polymer Composites for Flexible Electronics

Procurement of 4-ethylbenzenesulfonate derivatives, particularly as iron(III) salts, is strongly indicated for the synthesis of high-performance conductive polymer composites. Evidence shows that films prepared with iron(III)-(4-ethylbenzenesulfonic acid) exhibit superior overall performance for integrated supercapacitor-strain sensor systems compared to those made with unsubstituted or methyl-substituted benzenesulfonate analogs [1]. This makes it a preferred oxidant and dopant for developing advanced materials in wearable electronics and flexible energy storage devices.

Medicinal Chemistry: Development of Potent Anticancer and Enzyme-Inhibiting Leads

The 4-ethylbenzenesulfonate group is a high-value functional moiety for medicinal chemists. It is a critical component in lead compounds demonstrating significant potency: an anthraquinone derivative showed a 20-fold improvement in cytotoxicity over cisplatin against a cervical cancer cell line [1], and an imidazole-containing analog exhibited nanomolar inhibition (IC50 = 0.02 nM) of the therapeutic target 17,20-lyase (CYP17A1) [2]. These data support its procurement as a privileged building block for synthesizing novel anticancer agents and other bioactive molecules.

Catalysis Research: Model Substrate for Selective C-H Functionalization

Sodium 4-ethylbenzenesulfonate is an ideal model substrate for researchers developing new methodologies in C-H activation and oxidation catalysis. Its exceptional selectivity, being oxidized over water by a factor of 10,000 under mild Cp*Ir-catalyzed conditions, makes it a robust and reliable benchmark for evaluating new catalysts and reaction conditions [1]. Its use ensures clear and interpretable results in mechanistic investigations and selectivity studies.

Formulation Science and Environmental Technology: Designer Surfactant for Targeted Extraction and Self-Assembly

The specific cooperative association behavior of 4-ethylbenzenesulfonate with polyelectrolytes, a property not shared by unsubstituted benzenesulfonate, makes it a preferred surfactant for formulating stable and ordered polyelectrolyte-surfactant complexes [1]. Furthermore, its defined partitioning behavior in ion-associate phase systems supports its use in targeted extraction and preconcentration methodologies, such as for the selective removal of cesium from contaminated aqueous streams [2]. This positions it as a specialty chemical for precise environmental remediation and analytical chemistry applications.

Technical Documentation Hub

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